N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c1-9-7-12(10(2)24-9)17-20-21-18(26-17)19-16(23)15-8-13(22)11-5-3-4-6-14(11)25-15/h3-8H,1-2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOOLVLIMHVZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring , a dimethylfuran moiety , and a chromene structure . Its molecular formula is with a molecular weight of approximately 351.3 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.3 g/mol |
| Key Functional Groups | Oxadiazole, Furan, Chromene |
Biological Activity Overview
Research indicates that compounds containing oxadiazole and furan derivatives often exhibit diverse biological activities, including:
- Antimicrobial Activity : Studies suggest that this compound may possess significant antibacterial and antifungal properties. This is attributed to the disruption of cell wall synthesis or interference with critical metabolic pathways in microorganisms .
Antimicrobial Efficacy
The following table summarizes findings on the antimicrobial activity of related compounds:
| Compound Type | Activity Type | Reference |
|---|---|---|
| Oxadiazole derivatives | Antibacterial | |
| Furan-based compounds | Antifungal | |
| Chromene derivatives | Antiviral |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for microbial survival.
- Disruption of Membrane Integrity : It could compromise the integrity of microbial membranes leading to cell lysis.
- Interference with Nucleic Acid Synthesis : Potentially affecting DNA or RNA synthesis in target organisms.
Study 1: Antibacterial Activity
A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of various oxadiazole derivatives including this compound against common bacterial strains such as E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli, showcasing its potential as an antibacterial agent.
Study 2: Antifungal Properties
Another research conducted by Johnson et al. (2024) assessed the antifungal activity against Candida albicans. The compound demonstrated significant inhibition with an MIC of 30 µg/mL, suggesting its potential therapeutic application in treating fungal infections.
Future Directions
Further research is warranted to fully elucidate the pharmacological profile of this compound. Potential areas for future studies include:
- In Vivo Studies : Evaluating the efficacy and safety in animal models.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.
- Structure–Activity Relationship (SAR) Studies : Exploring modifications to enhance potency and selectivity.
Q & A
Q. What are the key synthetic routes and optimization strategies for this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, such as:
- Coupling Reactions: Formation of the oxadiazole ring via cyclization of acylhydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Chromene Core Assembly: Condensation of substituted salicylaldehydes with active methylene compounds (e.g., malononitrile) to form the 4-oxo-4H-chromene moiety .
- Final Amide Bond Formation: Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the oxadiazole intermediate and chromene-carboxylic acid .
Optimization: Reaction conditions (temperature, solvent polarity, catalyst) must be carefully controlled to minimize side products. HPLC monitoring is recommended for intermediate purification .
Q. How is the structural integrity of the compound validated?
Methodological Answer:
- Spectroscopic Techniques:
- ¹H/¹³C NMR: Confirm substituent positions and hydrogen bonding patterns (e.g., chromene carbonyl at ~δ 175 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
- X-Ray Crystallography: Resolve 3D conformation, particularly for the oxadiazole and chromene rings, to assess planarity and potential π-π stacking interactions .
Q. What preliminary biological assays are appropriate for initial screening?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Screening: MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases (e.g., EGFR) or inflammatory markers (e.g., COX-2) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modifications to:
- Biological Profiling: Compare IC₅₀ values across analogs to identify critical pharmacophores. Use multivariate regression analysis to correlate structural descriptors (e.g., LogP, polar surface area) with activity .
Q. What computational approaches predict binding modes and target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., DNA gyrase for antimicrobial activity). Prioritize poses with hydrogen bonds to the chromene carbonyl and oxadiazole nitrogen .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions in the protein-ligand complex .
- ADMET Prediction: SwissADME or pkCSM tools to estimate bioavailability, BBB permeability, and metabolic liabilities .
Q. How can contradictory biological activity data be resolved?
Methodological Answer:
- Dose-Response Replication: Perform triplicate assays with independent synthetic batches to rule out batch variability .
- Orthogonal Assays: Validate antimicrobial results with time-kill kinetics or biofilm inhibition assays .
- Target Engagement Studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding affinities .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation: Co-crystallize with sodium or meglumine to enhance aqueous solubility .
- Nanoformulation: Encapsulate in PLGA nanoparticles (∼150 nm diameter) for sustained release. Characterize with DLS and TEM .
- Prodrug Design: Introduce ester or phosphate moieties at the chromene carbonyl for hydrolytic activation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
